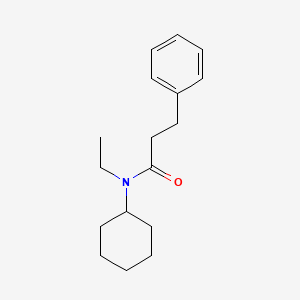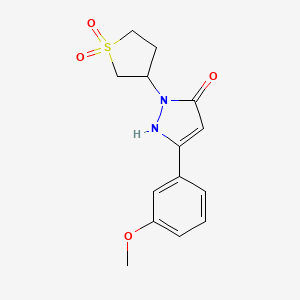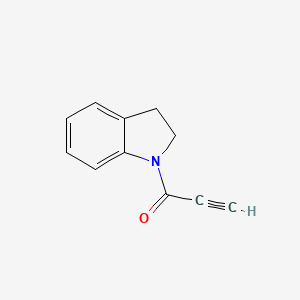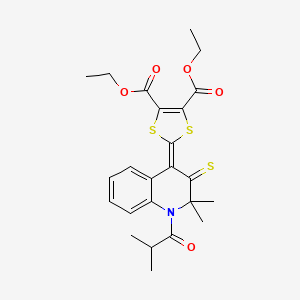
N-cyclohexyl-N-ethyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-3-phenylpropanamide is an organic compound with the molecular formula C15H21NO It is a synthetic amide that features a cyclohexyl group, an ethyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-ethyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl 3-phenylpropanoate under acidic or basic conditions to form the desired amide. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the amide group to an amine, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines
Scientific Research Applications
N-cyclohexyl-N-ethyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-ethyl-3-phenylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological processes being studied.
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-3-phenylpropanamide can be compared with other similar compounds, such as:
N-cyclohexyl-3-phenylpropanamide: Lacks the ethyl group, which may influence its reactivity and biological activity.
N-ethyl-3-phenylpropanamide: Lacks the cyclohexyl group, potentially affecting its physical and chemical properties.
N-cyclohexyl-N-methyl-3-phenylpropanamide: Contains a methyl group instead of an ethyl group, which can alter its steric and electronic characteristics.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H25NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3 |
InChI Key |
XYLOYTBPTCNHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCC2=CC=CC=C2 |
solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea](/img/structure/B11031983.png)

![N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B11031995.png)
![5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11031997.png)

![4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11032002.png)
![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(3-methylphenyl)guanidine](/img/structure/B11032005.png)

![2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11032020.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)
![N-{3-Methyl-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL}prop-2-enamide](/img/structure/B11032030.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032035.png)

![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11032047.png)
